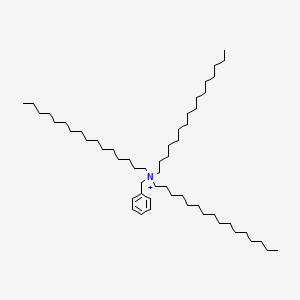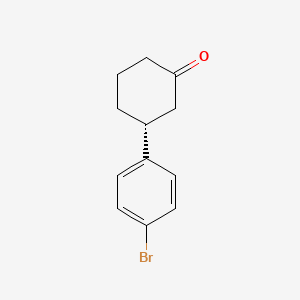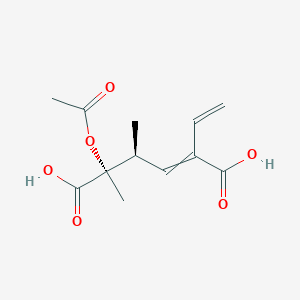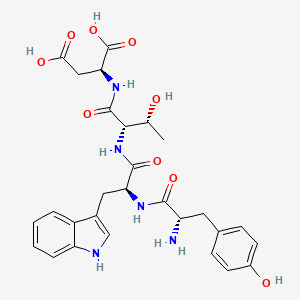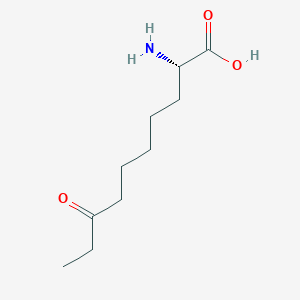![molecular formula C16H20O4 B14237896 Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate CAS No. 221208-74-8](/img/structure/B14237896.png)
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes a benzoate core substituted with two but-3-en-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with but-3-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-3-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzoate core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active benzoate moiety, which can then participate in further biochemical reactions. The double bonds in the but-3-en-1-yl groups can also interact with biological molecules, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Similar structure but with benzyloxy groups instead of but-3-en-1-yl groups.
But-3-en-1-yl benzoate: Contains a single but-3-en-1-yl group attached to the benzoate core.
Uniqueness
Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate is unique due to the presence of two but-3-en-1-yl groups, which provide additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
221208-74-8 |
|---|---|
Molekularformel |
C16H20O4 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
methyl 3,5-bis(but-3-enoxy)benzoate |
InChI |
InChI=1S/C16H20O4/c1-4-6-8-19-14-10-13(16(17)18-3)11-15(12-14)20-9-7-5-2/h4-5,10-12H,1-2,6-9H2,3H3 |
InChI-Schlüssel |
XORQFSNTWHODBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)OCCC=C)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


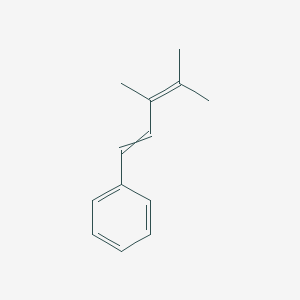
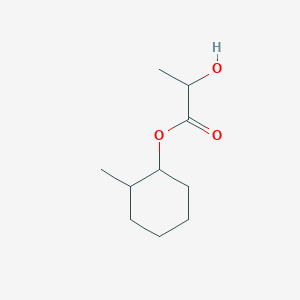
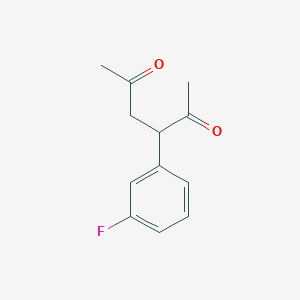

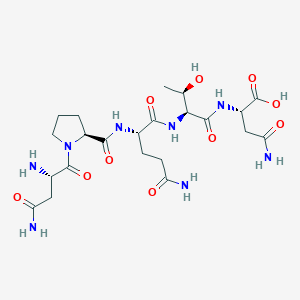
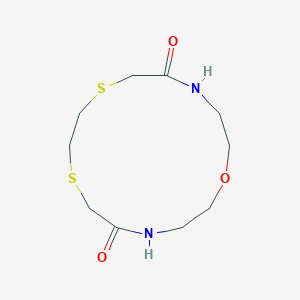
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)

![[1,1'-Biphenyl]-4-amine, N,N-diethyl-3',4',5'-trifluoro-](/img/structure/B14237862.png)
